2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydroquinoline derivatives typically involves multi-step reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. For this specific compound, the synthesis might involve:
Condensation Reaction: Combining 2-phenoxyethanol, 2-methyl-5-oxo-7-phenyl-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline, and a carboxylating agent.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Reaction Conditions: Typically carried out under reflux conditions with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This might involve:
Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyridinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted hexahydroquinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Hexahydroquinoline derivatives can act as ligands in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Some derivatives may inhibit specific enzymes, making them useful in biochemical research.
Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for their potential as therapeutic agents in treating diseases like cancer, inflammation, and neurological disorders.
Industry
Agriculture: Possible use as agrochemicals or pesticides.
Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, hexahydroquinoline derivatives might:
Bind to Enzymes: Inhibiting their activity.
Interact with Receptors: Modulating signal transduction pathways.
Alter Cellular Processes: Affecting cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Other compounds in this class with similar structures.
Quinoline Derivatives: Compounds with a quinoline core structure.
Uniqueness
Structural Features: The presence of the phenoxyethyl and pyridinyl groups might confer unique biological activities.
Reactivity: Specific functional groups may offer distinct reactivity patterns compared to other derivatives.
Properties
IUPAC Name |
2-phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-pyridin-4-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O4/c1-20-27(30(34)36-17-16-35-24-10-6-3-7-11-24)28(22-12-14-31-15-13-22)29-25(32-20)18-23(19-26(29)33)21-8-4-2-5-9-21/h2-15,23,28,32H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVYMIQDHOYEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=NC=C4)C(=O)OCCOC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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